molecular formula C20H19F3N2O2S B4565443 3-(5-ethylfuran-2-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide

3-(5-ethylfuran-2-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide

Cat. No.: B4565443
M. Wt: 408.4 g/mol
InChI Key: QBHQQNXNLOWSEL-UHFFFAOYSA-N
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Description

3-(5-ethylfuran-2-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide is a complex organic compound that features a furan ring, a thiazole ring, and a trifluoromethylbenzyl group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethylfuran-2-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide typically involves multiple steps, starting with the preparation of the furan and thiazole intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiazole ring is often prepared via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(5-ethylfuran-2-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated or nitrated derivatives of the trifluoromethylbenzyl group.

Mechanism of Action

The mechanism of action of 3-(5-ethylfuran-2-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The trifluoromethylbenzyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methylfuran-2-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide
  • 3-(5-ethylfuran-2-yl)-N-{5-[3-(difluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide

Uniqueness

3-(5-ethylfuran-2-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide is unique due to the presence of both the furan and thiazole rings, as well as the trifluoromethylbenzyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(5-ethylfuran-2-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2S/c1-2-15-6-7-16(27-15)8-9-18(26)25-19-24-12-17(28-19)11-13-4-3-5-14(10-13)20(21,22)23/h3-7,10,12H,2,8-9,11H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHQQNXNLOWSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-ethylfuran-2-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide
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3-(5-ethylfuran-2-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide
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3-(5-ethylfuran-2-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide
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3-(5-ethylfuran-2-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide
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3-(5-ethylfuran-2-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide
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3-(5-ethylfuran-2-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide

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